Ginkgetin
説明
特性
IUPAC Name |
5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-14,33-36H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFCFBUSLAEIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197416 | |
| Record name | Ginkgetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ginkgetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033762 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
481-46-9 | |
| Record name | Ginkgetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginkgetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ginkgetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GINKGETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5EZW8269 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ginkgetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033762 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
350 °C | |
| Record name | Ginkgetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033762 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
合成経路と反応条件: ギンケチンは、フラボノイドの二量化によって合成することができます。 このプロセスには、ビフラボノイドの形成が伴い、これはフラボン-フラボン、フラボン-フラボノン、またはフラボノン-フラボノンサブユニットの二量体です 。 合成経路には通常、グリコシル化、プレニル化、アセチル化、メチル化、および重合が含まれます .
工業生産方法: ギンケチンの工業生産には、イチョウの葉やその他の植物源からの抽出が含まれます。 抽出プロセスには、溶媒抽出が含まれ、その後、クロマトグラフィー技術を使用して精製されます 。 ギンケチンの収率と純度は、抽出条件と精製プロセスの慎重な制御によって最適化することができます。
化学反応の分析
反応の種類: ギンケチンは、酸化、還元、置換を含むさまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 置換反応には、酸性または塩基性条件下で求核剤または求電子剤が関与することがよくあります。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノンを生成する可能性があり、還元はアルコールまたはアルカンを生成する可能性があります .
4. 科学研究の応用
ギンケチンは、広範囲の科学研究の応用があります。
科学的研究の応用
Neuroprotective Applications
Ginkgetin has shown promising potential in protecting neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
- Mechanisms of Action :
- Case Studies :
Anticancer Properties
This compound has been extensively studied for its anticancer effects across various cancer types.
- Mechanisms of Action :
-
Case Studies :
- Animal studies demonstrated that this compound inhibited tumor growth in xenotransplanted nude mice, significantly reducing tumor size without apparent toxicity .
- Network pharmacology approaches identified this compound's role in inhibiting metastasis in lung cancer by targeting the Akt/GSK-3β/Snail and Wnt/β-catenin pathways .
Antibacterial and Antiviral Applications
Recent research highlights this compound's potential as an antibacterial agent, particularly against antibiotic-resistant strains.
- Mechanisms of Action :
- Case Studies :
Cardiovascular Health
This compound exhibits beneficial effects on cardiovascular health through its anti-inflammatory properties.
- Mechanisms of Action :
- Case Studies :
Summary Table of this compound Applications
作用機序
ギンケチンは、さまざまな分子標的と経路を通じてその効果を発揮します。
抗がん活性: PI3K/AktやMAPKなどのシグナル伝達経路を調節することにより、がん細胞の増殖を阻害し、アポトーシスを誘導します.
神経保護活性: 鉄の恒常性を調節し、細胞内不安定鉄プールを減らすことにより、酸化ストレスとアポトーシスから神経細胞を保護します.
6. 類似の化合物との比較
ギンケチンは、その特定のメトキシ基と広範囲の生物活性のために、ビフラボノイドの中でユニークです 。 類似の化合物には以下が含まれます。
アメントフラボン: メトキシ基を欠くギンケチンの親化合物。
ビロベチン: 異なる置換パターンを持つ、イチョウに見られる別のビフラボノイド。
シアドピチシン: 独特の構造的特徴と生物活性を備えたビフラボノイド。
類似化合物との比較
Table 1: Structural and Functional Comparison of Biflavones
Key Findings :
- Structural Impact : this compound and isothis compound, sharing identical substituents (4 OH, 2 OCH3), exhibit stronger CYP1B1 inhibition than sciadopitysin (3 OH, 3 OCH3), highlighting the role of hydroxyl groups in enzyme binding .
- Neuroprotection : this compound and isothis compound show superior acetylcholinesterase inhibition (~80% at 100 µM) compared to other biflavones, correlating with Ginkgo biloba's use in cognitive disorders .
- Kinetic Differences: this compound inhibits CYP1B1 non-competitively, while sciadopitysin induces competitive/mixed inhibition, suggesting divergent binding modes .
Comparison with Functionally Analogous Compounds
Resveratrol
Resveratrol, a stilbenoid, shares anti-angiogenic properties with this compound but targets different VEGF binding sites.
- Synergy : Co-administration of this compound and resveratrol (1:3 ratio) suppresses VEGF-induced angiogenesis 2–4-fold more effectively than either compound alone .
- Mechanistic Divergence : this compound reduces MMP-2/MMP-9 expression, while resveratrol primarily inhibits Erk phosphorylation (~35% vs. ~20% for this compound) .
Berberine
Berberine, an isoquinoline alkaloid, complements this compound in anti-inflammatory applications:
- Combination Therapy : Avocado-derived extracellular vesicles (EVs) loaded with this compound and berberine (EVAvo(B+G)) synergistically suppress NF-κB/NLRP3 pathways, outperforming single-compound EVs .
Unique Mechanisms of this compound
- Autophagy Induction: In non-small cell lung cancer, this compound triggers p62/SQSTM1-dependent autophagic cell death, a pathway less commonly associated with structurally similar biflavones .
生物活性
Ginkgetin, a natural biflavone derived from the leaves of Ginkgo biloba, has garnered significant attention in biomedical research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
1. Overview of this compound
This compound is recognized for its non-toxic properties and versatility in pharmacological applications. Its biological activities include:
- Anti-cancer
- Anti-inflammatory
- Anti-microbial
- Neuroprotective
- Anti-adipogenic
These properties make this compound a candidate for developing therapeutics against various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .
2. Anti-Cancer Activity
This compound exhibits significant anti-cancer effects through multiple mechanisms:
- Cell Cycle Arrest : this compound has been shown to arrest the cell cycle in the S phase, particularly in hepatocellular carcinoma (HCC) cell lines such as HepG2. This effect was observed through flow cytometry and MTT assays, indicating a dose-dependent reduction in cell viability .
- Induction of Apoptosis : Morphological changes indicative of apoptosis were noted upon this compound treatment, including increased apoptotic bodies and chromatin condensation. The apoptotic rate increased with higher concentrations of this compound .
- Targeting Signaling Pathways : this compound influences various signaling pathways implicated in cancer progression, such as JAK/STAT and MAPK pathways. It has been shown to down-regulate proteins associated with tumor growth, including p-STAT3 and survivin .
Table 1: Summary of Anti-Cancer Mechanisms of this compound
| Mechanism | Description |
|---|---|
| Cell Cycle Arrest | Arrests cells at the S phase |
| Apoptosis Induction | Increases apoptotic features in treated cells |
| Signaling Pathways | Targets JAK/STAT and MAPK pathways |
| Tumor Growth Inhibition | Reduces tumor size and weight in animal models |
3. Anti-Inflammatory Effects
This compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory mediators such as COX-2 and NF-κB. Studies have demonstrated that this compound can reduce inflammation in various models, including airway inflammation and diabetic nephropathy .
4. Neuroprotective Potential
Research indicates that this compound offers neuroprotective benefits by combating oxidative stress-induced neuronal death. It has been shown to inhibit cerebral micro-hemorrhage and reduce neurological deficits in animal models . The compound's antioxidant activity is linked to its ability to protect against UVB-induced cytotoxicity and alleviate oxidative stress caused by hyperglycemia.
Table 2: Neuroprotective Effects of this compound
| Effect | Description |
|---|---|
| Oxidative Stress Protection | Guards against UVB-induced cytotoxicity |
| Neuroprotection | Reduces neuronal apoptosis and improves outcomes in models of neurodegeneration |
5. Antimicrobial Activity
This compound demonstrates broad-spectrum antimicrobial activity, exhibiting efficacy against various pathogens:
- Antibacterial : Effective against strains of E. coli by inhibiting biofilm formation without affecting bacterial growth.
- Antifungal : Shows potential against fungal infections.
- Antiviral : Recent studies suggest efficacy against viruses, including SARS-CoV-2 .
6. Case Studies and Research Findings
Several studies highlight this compound's potential across various conditions:
- Hepatocellular Carcinoma Study : A study found that this compound significantly reduced HepG2 cell viability in a dose-dependent manner while sparing normal cells from toxicity .
- Neuroprotection Review : A review summarized this compound's role in treating neurodegenerative diseases by mitigating oxidative stress and enhancing neuronal survival .
- Network Pharmacology Approach : Research utilizing network pharmacology identified this compound's mechanisms in inhibiting lung cancer metastasis through modulation of key signaling pathways like Akt/GSK-3β/Snail .
7. Conclusion
This compound emerges as a promising compound with multifaceted biological activities that could lead to novel therapeutic strategies for various diseases. While substantial evidence supports its efficacy in preclinical studies, further pharmacokinetic and clinical research is essential to fully elucidate its therapeutic potential.
Q & A
Q. How can researchers optimize literature search strategies for Ginkgetin-related studies?
To systematically identify relevant studies, use keyword combinations like "this compound AND biosynthesis," "this compound AND pharmacokinetics," or "this compound AND [specific disease model]." Prioritize databases such as PubMed, SciFinder, and Web of Science, and apply Boolean operators (e.g., "NOT" to exclude industrial applications). Use Google Scholar’s "Cited by" feature to track recent citations of seminal papers. For reproducibility, document search parameters (e.g., date ranges, filters) in methods sections .
Q. What key assays are critical for evaluating this compound’s bioactivity in preclinical models?
Standard assays include:
- Cytotoxicity : MTT or CCK-8 assays using cell lines relevant to the target pathology (e.g., cancer, neurodegenerative diseases).
- Anti-inflammatory activity : ELISA-based quantification of TNF-α, IL-6, or NF-κB pathways.
- Antioxidant capacity : DPPH/ABTS radical scavenging assays or ROS detection in cellular models.
Validate results with orthogonal methods (e.g., Western blot for protein expression changes) and report IC50 values with 95% confidence intervals .
Q. What methodological steps ensure reproducibility in this compound isolation from plant sources?
- Extraction : Use Soxhlet or maceration with solvents like methanol or ethanol (70–80% v/v) for 24–48 hours.
- Purification : Column chromatography (silica gel, Sephadex LH-20) followed by HPLC with a C18 column (mobile phase: acetonitrile/water).
- Validation : Confirm purity (>95%) via HPLC-DAD and structural identity via NMR (¹H, ¹³C) and LC-MS .
Advanced Research Questions
Q. How should researchers address conflicting reports on this compound’s bioactivity across studies?
Analyze variables contributing to discrepancies:
- Extraction purity : Cross-validate compound purity using orthogonal methods (e.g., HPLC vs. LC-MS).
- Experimental models : Compare results across cell lines (e.g., SH-SY5Y vs. PC12 for neuroprotection) or animal strains.
- Dosage and exposure time : Conduct dose-response studies (e.g., 1–100 μM) and time-course experiments.
Apply meta-analysis tools to aggregate data, and use statistical models (e.g., random-effects models) to account for heterogeneity .
Q. What experimental designs are recommended to study this compound’s synergistic effects with other phytochemicals?
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additive (CI = 1), or antagonistic effects (CI > 1).
- Mechanistic studies : Pair this compound with compounds targeting complementary pathways (e.g., quercetin for enhanced antioxidant effects).
- In vivo validation : Use murine models with co-administration protocols, monitoring pharmacokinetic interactions (e.g., CYP450 enzyme modulation) .
Q. How can advanced spectroscopic techniques resolve this compound’s structural dynamics in solution?
- NMR relaxation studies : Measure T1/T2 relaxation times to assess conformational flexibility.
- Circular Dichroism (CD) : Analyze solvent-induced changes in chiral centers.
- Molecular Dynamics (MD) simulations : Correlate spectral data with in silico models of this compound’s solvation shell and hydrogen-bonding networks .
Methodological Best Practices
- Data reporting : Include tables for bioactivity data (e.g., IC50, EC50), purity metrics, and spectral peaks (NMR, MS).
- Ethical compliance : Adhere to ARRIVE guidelines for in vivo studies and declare conflicts of interest .
- Literature integration : Use citation managers (e.g., Zotero) to track sources and apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
